Cas no 3529-08-6 (3-(Piperidin-1-yl)propan-1-amine)

3-(Piperidin-1-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(Piperidin-1-yl)propan-1-amine
- 3-Piperidinopropylamine
- 3-(1-Piperidino)propylamine
- 3-(Piperidin-1-yl)propylamine
- 1-(3-Aminopropyl)piperidine
- 3529-08-6
- 3-(piperidin-1-yl)-propylamine
- LF-0523
- 3-piperidine-1-yl-propylamine
- JMUCXULQKPWSTJ-UHFFFAOYSA-N
- EN300-13955
- SY079541
- (3-piperidin-1-ylpropyl)amine
- AM9934
- MFCD00023784
- N-(3'-aminopropyl)-piperidine
- 3-piperidin-1-ylpropan-1-amine
- AKOS000113659
- HMS1704L11
- 3-(piperidin-1-yl) propane-1-amine
- 3-aminopropylpiperidine
- 3-Piperidin-1-yl-propylamine
- 3-Piperidin-1-ylpropylamine
- [3-(Piperidin-1-yl)]propylamine
- 1-Piperidinepropanamine
- (+/-)-1-AMINO-3-N-(4-BOC-PIPERAZINYL)-2-PROPANOL
- 1-amino-3-(piperidin-1-yl)propane
- N-(3-Aminopropyl)piperidine, 95%
- DTXSID20188778
- BB 0255096
- 3-piperidino propylamine
- CHEMBL161741
- N-(3-aminopropyl)piperidine
- 1-piperidinepropaneamine
- CS-0105129
- 3-amino-propyl-piperidine
- 1-piperidinepropylamine
- EINECS 222-557-0
- SB41100
- 1-PIPERIDINEPROPANEDIAMINE
- SCHEMBL40664
- Piperidine-1-propylamine
- 3-(piperidine-1-yl)propylamine
- 3-(1-Piperidyl)-1-propanamine
- piperidinopropylamine
- 3-(1-piperidinyl)-1-propanamine
- 1-(3-aminopropyl) piperidine
- 3-PIPERIDINEPROPYLAMINE
- (3-Piperidin-1-ylpropyl)amine dihydrochloride
- 3-piperidino-propylamine
- NS00029822
- N-3-aminopropylpiperidine
- FT-0629169
- ALBB-005360
- A10251
- DB-000875
- STK500334
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- MDL: MFCD00023784
- インチ: InChI=1S/C8H18N2/c9-5-4-8-10-6-2-1-3-7-10/h1-9H2
- InChIKey: JMUCXULQKPWSTJ-UHFFFAOYSA-N
- ほほえんだ: C1CCN(CC1)CCCN
計算された属性
- せいみつぶんしりょう: 142.14700
- どういたいしつりょう: 142.147
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 77.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 29.3A^2
じっけんとくせい
- 密度みつど: 0.895 g/mL at 25 °C
- ふってん: 84-86°C 15mm
- フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >
- 屈折率: n20/D 1.476
- PSA: 29.26000
- LogP: 1.45930
3-(Piperidin-1-yl)propan-1-amine セキュリティ情報
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記号:
- シグナルワード:Danger
- 危害声明: H302-H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 2735
- WGKドイツ:3
- 危険カテゴリコード: 22-34
- セキュリティの説明: S26; S36/37/39; S45
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危険物標識:
- セキュリティ用語:S26;S36/37/39;S45
- リスク用語:R22; R34
- 危険レベル:IRRITANT
3-(Piperidin-1-yl)propan-1-amine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(Piperidin-1-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D462580-1g |
3-(Piperidin-1-yl)propan-1-amine |
3529-08-6 | 97% | 1g |
$140 | 2024-05-23 | |
abcr | AB143678-2 g |
3-Piperidinopropylamine, 97%; . |
3529-08-6 | 97% | 2g |
€103.50 | 2022-03-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD611-5g |
3-(Piperidin-1-yl)propan-1-amine |
3529-08-6 | 97% | 5g |
¥1221.0 | 2022-09-28 | |
Fluorochem | 059558-5g |
3-Piperidin-1-yl-propylamine |
3529-08-6 | 95% | 5g |
£101.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I169845-5g |
3-(Piperidin-1-yl)propan-1-amine |
3529-08-6 | 95% | 5g |
¥639.90 | 2023-09-02 | |
abcr | AB143678-5 g |
3-Piperidinopropylamine, 97%; . |
3529-08-6 | 97% | 5g |
€149.50 | 2022-03-05 | |
Apollo Scientific | OR6515-5g |
1-(3-Aminoprop-1-yl)piperidine |
3529-08-6 | 97% | 5g |
£125.00 | 2023-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB1405041-1G |
3-(piperidin-1-yl)propan-1-amine |
3529-08-6 | 97% | 1g |
¥ 356.00 | 2023-04-13 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 694134-5G |
3-(Piperidin-1-yl)propan-1-amine |
3529-08-6 | 5g |
¥1928.24 | 2023-11-28 | ||
Alichem | A129007711-25g |
3-(Piperidin-1-yl)propan-1-amine |
3529-08-6 | 95% | 25g |
$478.40 | 2023-09-02 |
3-(Piperidin-1-yl)propan-1-amine 関連文献
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1. Synthesis, properties and M?ssbauer spectra of bisaxially co-ordinated iron(II) phthalocyanine low-spin complexes: the first semi-quantitative explanation of the influence of the character of axial ligands on the spectral parametersVictor N. Nemykin,Ann E. Polshina,Victor Y. Chernii,Ernst V. Polshin,Nagao Kobayashi J. Chem. Soc. Dalton Trans. 2000 1019
-
2. 231. Synthetic antimalarials. Part XLVI. Some 4-dialkylaminoalkylaminoquinoline derivativesJustus K. Landquist J. Chem. Soc. 1951 1038
-
3. NotesJ. P. Varma,Bhola Nath,J. S. Aggarwal,Justus K. Landquist,R. E. Bowman,D. D. Evans,K. R. Bharucha,M. J. S. Dewar,T. Mole,E. F. M. Stephenson,M. G. Brown,W. Rigby,S. C. Abrahams,J. C. Speakman,T. Davies,L. A. K. Staveley,T. G. Halsall,D. B. Thomas,J. L. Drummond,G. A. Welch,A. L. Green J. Chem. Soc. 1956 2550
-
Raimon Puig de la Bellacasa,Albert Gibert,Jesús M. Planesas,Laia Ros-Blanco,Xavier Batllori,Roger Badía,Bonaventura Clotet,José Esté,Jordi Teixidó,José I. Borrell Org. Biomol. Chem. 2016 14 1455
-
Ziming Lin,Moxyel Bao,Zexuan Yu,Lingjing Xue,Caoyun Ju,Can Zhang Biomater. Sci. 2019 7 2777
-
6. 568. Quinoxaline N-oxides. Part II. Oxides of Py-substituted quinoxalinesJ. K. Lanquist,G. J. Stacey J. Chem. Soc. 1953 2822
-
7. 404. Quinoxaline N-oxides. Part V. Further Bz-substituted derivativesJ. A. Silk J. Chem. Soc. 1956 2058
3-(Piperidin-1-yl)propan-1-amineに関する追加情報
Recent Advances in the Study of 3-(Piperidin-1-yl)propan-1-amine (CAS: 3529-08-6) in Chemical Biology and Pharmaceutical Research
3-(Piperidin-1-yl)propan-1-amine (CAS: 3529-08-6) is a piperidine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates targeting neurological disorders, infectious diseases, and cancer. The unique structural features of 3-(Piperidin-1-yl)propan-1-amine, such as its amine functionality and piperidine ring, make it a valuable scaffold for medicinal chemistry.
Recent studies have focused on elucidating the pharmacological properties and synthetic pathways of 3-(Piperidin-1-yl)propan-1-amine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of novel sigma-1 receptor ligands, which show promise in treating neuropathic pain and neurodegenerative diseases. The research highlighted the compound's ability to modulate receptor activity with high selectivity, opening new avenues for drug discovery.
In addition to its neurological applications, 3-(Piperidin-1-yl)propan-1-amine has been investigated for its antimicrobial potential. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel quaternary ammonium compounds exhibiting broad-spectrum activity against drug-resistant bacterial strains. The researchers emphasized the compound's role in enhancing membrane permeability and disrupting bacterial cell walls, suggesting its utility in addressing antibiotic resistance.
The synthetic chemistry of 3-(Piperidin-1-yl)propan-1-amine has also seen significant advancements. Recent work published in Organic Process Research & Development (2023) described an optimized, scalable synthesis route with improved yield and purity. This development is particularly important for industrial-scale production, as it addresses previous challenges related to byproduct formation and purification difficulties.
From a drug delivery perspective, innovative formulations incorporating 3-(Piperidin-1-yl)propan-1-amine have emerged. A 2024 study in the International Journal of Pharmaceutics explored its use as a component in pH-responsive drug delivery systems, demonstrating enhanced bioavailability and targeted release of anticancer agents. This application leverages the compound's amine group for pH-dependent solubility changes and its ability to form stable complexes with therapeutic payloads.
Looking forward, the diverse applications of 3-(Piperidin-1-yl)propan-1-amine continue to expand. Ongoing clinical trials are investigating its derivatives as potential treatments for Alzheimer's disease and Parkinson's disease, while computational studies are identifying new target interactions. The compound's versatility and the growing body of research supporting its utility suggest that it will remain an important focus in chemical biology and pharmaceutical development for years to come.
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